2-Bromobutane-D9

Analytical Chemistry Mass Spectrometry Quantitative Analysis

2-Bromobutane-D9 (CAS 202392-72-1) is a fully deuterated analog of 2-bromobutane, classified as an isotopically labeled alkyl halide. With a molecular formula of C4D9Br and a molecular weight of 146.07 g/mol, it is characterized by an isotopic enrichment of 99 atom % D.

Molecular Formula C4H9Br
Molecular Weight 146.075
CAS No. 202392-72-1
Cat. No. B586262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobutane-D9
CAS202392-72-1
Synonyms(±)-2-Bromobutane-d9;  (±)-sec-Butyl bromide-d9;  2-Bromobutane-d9;  2-Butyl bromide-d9;  Methylethylbromomethane-d9;  NSC 8417-d9;  sec-Butyl bromide-d9
Molecular FormulaC4H9Br
Molecular Weight146.075
Structural Identifiers
SMILESCCC(C)Br
InChIInChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D
InChIKeyUPSXAPQYNGXVBF-CBZKUFJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobutane-D9 (CAS 202392-72-1): Isotopically Labeled Alkyl Halide for Precise Analytical Quantification and Mechanistic Studies


2-Bromobutane-D9 (CAS 202392-72-1) is a fully deuterated analog of 2-bromobutane, classified as an isotopically labeled alkyl halide . With a molecular formula of C4D9Br and a molecular weight of 146.07 g/mol, it is characterized by an isotopic enrichment of 99 atom % D . The complete substitution of nine hydrogen atoms with deuterium results in a mass shift of +9 Da compared to the non-deuterated parent compound, making it a valuable internal standard for mass spectrometry-based quantification and a unique tracer for mechanistic investigations .

Why Unlabeled 2-Bromobutane or Isomeric Bromobutanes Cannot Substitute for 2-Bromobutane-D9 in Critical Applications


Analytical and mechanistic applications require precise molecular specificity that cannot be met by unlabeled 2-bromobutane or its isomers. Non-deuterated 2-bromobutane (CAS 78-76-2) shares the same chromatographic retention time as the analyte, leading to co-elution and preventing accurate quantitation via MS [1]. Isomers like 1-bromobutane exhibit different physical properties and fragmentation patterns, which introduces systematic errors and fails to meet the fundamental requirement of an internal standard to mimic the analyte's behavior exactly . Therefore, substituting 2-Bromobutane-D9 with a generic alternative fundamentally compromises data integrity, method robustness, and the validity of mechanistic interpretations [2].

Quantifiable Differentiation of 2-Bromobutane-D9: Direct Comparative Data Against Non-Deuterated and Isomeric Analogs


Superior Mass Spectrometry (MS) Quantification: +9 Da Mass Shift Eliminates Analyte Interference

2-Bromobutane-D9 provides a +9 Da mass shift relative to unlabeled 2-bromobutane (m/z 137.02 vs. m/z 146.07 for the molecular ion), allowing for complete baseline separation in MS detection. This eliminates isotopic overlap and ion suppression/enhancement effects, which are common when using non-deuterated internal standards. In contrast, using unlabeled 2-bromobutane (CAS 78-76-2) results in co-elution and identical m/z, making analyte and internal standard signals indistinguishable and precluding accurate quantitation [1]. The use of a deuterated internal standard is the gold standard for correcting for matrix effects and instrument variability, directly impacting method accuracy and precision [2].

Analytical Chemistry Mass Spectrometry Quantitative Analysis

High Isotopic Purity (99 atom % D) Ensures Minimal Unlabeled Contaminant for Accurate Isotope Dilution

The isotopic enrichment of 2-Bromobutane-D9 is specified at 99 atom % D , which is the standard purity level for analytical-grade deuterated internal standards. This high enrichment minimizes the presence of unlabeled (d0) contaminant, which would otherwise contribute to the analyte signal and cause systematic overestimation. In contrast, lower-purity labeled compounds (e.g., ≥95% D) or structurally similar but non-isotopic internal standards introduce significant and often variable bias, limiting the achievable lower limit of quantitation (LLOQ) and method accuracy [1]. The use of a high-purity (99 atom % D) standard is critical for achieving the rigorous performance criteria (e.g., ±15% accuracy) required for validated bioanalytical methods [2].

Analytical Chemistry Stable Isotope Labeling Method Validation

Defined Physical Properties for Method Transfer and Process Reproducibility

2-Bromobutane-D9 is a fully characterized chemical entity with a predicted boiling point of 90.7±8.0 °C and a vapor pressure of 62.9±0.2 mmHg at 25°C . These properties are essential for developing robust analytical methods, particularly headspace GC-MS for volatile organic compound (VOC) analysis, and for scaling synthetic procedures . In contrast, isomeric bromobutanes like 1-bromobutane (boiling point ~102 °C) or structurally similar but non-deuterated analogs exhibit different volatilities and chromatographic behaviors, which can lead to method transfer failures or unexpected reactivity during process scale-up. The defined and consistent properties of the D9 isotopologue ensure that methods and processes are reproducible across different laboratories and scales [1].

Analytical Chemistry Method Development Process Chemistry

Kinetic Isotope Effect (KIE) Enables Unique Mechanistic Tracing Capabilities

The perdeuteration of 2-Bromobutane-D9 introduces a significant primary kinetic isotope effect (KIE) in reactions where C-H(D) bond cleavage is rate-determining. Studies on deuterated 2-bromobutanes have shown that the ratio of elimination products (e.g., 1-, cis-2-, and trans-2-butenes) differs considerably between undeuterated and deuterated analogs due to this KIE [1]. For example, in dehydrobromination reactions, the kH/kD ratio can be as high as 6.5, directly altering product distribution and reaction rates [2]. In contrast, non-deuterated 2-bromobutane (CAS 78-76-2) does not exhibit this effect, and other isotopic labels (e.g., 13C) do not provide the same magnitude of KIE for hydrogen-transfer steps. This makes 2-Bromobutane-D9 a uniquely powerful tool for elucidating reaction pathways, distinguishing between concerted and stepwise mechanisms, and probing the stereochemistry of elimination reactions [3].

Physical Organic Chemistry Reaction Mechanisms Isotope Labeling

Validated Application Scenarios for 2-Bromobutane-D9 Based on Quantitative Differentiation Evidence


Accurate Quantification of 2-Bromobutane in Environmental and Biological Matrices by LC-MS/MS or GC-MS

2-Bromobutane-D9 is employed as an internal standard (IS) for the precise quantification of 2-bromobutane in complex samples, such as environmental water, soil, or biological fluids . The +9 Da mass difference (m/z 146.07 vs. 137.02) allows the mass spectrometer to distinguish the IS from the analyte unequivocally, even though they co-elute chromatographically. This corrects for variability in sample preparation, injection, and ionization, ensuring method accuracy within ±15% as required by bioanalytical method validation guidelines [1]. Without this specific isotopologue, accurate quantification at trace levels is unreliable.

Elucidation of Elimination Reaction Mechanisms (E1, E2, E1cb) and Stereochemistry

The primary kinetic isotope effect (KIE) of 2-Bromobutane-D9 provides direct evidence for the rate-determining step in dehydrobromination reactions . By comparing reaction rates and product distributions (e.g., 1-butene, cis-2-butene, trans-2-butene) between the D9-labeled and unlabeled compounds, researchers can definitively determine whether the reaction proceeds via a concerted E2 pathway (exhibiting a large KIE) or a stepwise E1/E1cb mechanism (exhibiting a smaller or no KIE) [2]. The high degree of deuteration (99 atom % D) ensures that observed effects are not obscured by isotopic impurities, providing clean, interpretable data for mechanistic studies.

Method Development and Validation for Volatile Organic Compound (VOC) Analysis by Headspace GC-MS

2-Bromobutane-D9 is an ideal internal standard for headspace GC-MS methods targeting volatile analytes like 2-bromobutane . Its well-defined vapor pressure (62.9±0.2 mmHg at 25°C) and boiling point (90.7±8.0 °C) ensure predictable behavior in the headspace vial, closely mimicking that of the unlabeled analyte. Using a non-deuterated analog or a structural isomer would introduce differential partitioning between the sample matrix and headspace, leading to significant quantitative bias. The use of 2-Bromobutane-D9 ensures method robustness and reproducibility across different sample matrices and instrument platforms.

Stable Isotope Tracing in Synthetic Chemistry for Process Understanding and Impurity Profiling

In pharmaceutical and fine chemical manufacturing, 2-Bromobutane-D9 can be used as a stable isotope tracer to study reaction pathways and track the fate of specific molecular fragments . For instance, in the synthesis of complex molecules via Grignard or other organometallic reactions involving 2-bromobutane, the D9 label allows for the unambiguous identification of products and byproducts arising from the labeled reagent. This is critical for understanding process-related impurities, optimizing reaction conditions, and establishing robust quality control strategies. The high isotopic purity minimizes background noise, enhancing the sensitivity and specificity of the tracing experiment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromobutane-D9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.